2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one
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Overview
Description
2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl phenyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluorophenyl)-2-(methylsulfanyl)ethanone
- 2,2-Difluoro-1-(4-fluorophenyl)ethanol
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)-2-phenoxyethan-1-one is unique due to its specific combination of fluorine atoms and phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C14H9F3O2 |
---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H9F3O2/c15-11-8-6-10(7-9-11)13(18)14(16,17)19-12-4-2-1-3-5-12/h1-9H |
InChI Key |
PSINIXGMPYVLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)C2=CC=C(C=C2)F)(F)F |
Origin of Product |
United States |
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